[6-bromo-5-methoxy-1-methyl-2-(morpholin-4-ylmethyl)-1H-indol-3-yl](morpholin-4-yl)methanone
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Overview
Description
6-bromo-5-methoxy-1-methyl-2-(morpholin-4-ylmethyl)-1H-indol-3-ylmethanone is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a bromine atom, a methoxy group, and a morpholine moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-methoxy-1-methyl-2-(morpholin-4-ylmethyl)-1H-indol-3-ylmethanone typically involves multiple steps:
Bromination: Introduction of the bromine atom at the 6th position of the indole ring.
Methoxylation: Addition of the methoxy group at the 5th position.
Methylation: Introduction of the methyl group at the 1st position.
Morpholine Substitution: Attachment of the morpholine moiety at the 2nd and 3rd positions.
Each step requires specific reagents and conditions, such as bromine for bromination, methanol for methoxylation, methyl iodide for methylation, and morpholine for substitution.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions could target the bromine atom or the indole ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a dehalogenated indole.
Scientific Research Applications
Chemistry
This compound can be used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals.
Biology
In biological research, it may serve as a probe to study the function of indole derivatives in biological systems.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-5-methoxy-1-methyl-2-(morpholin-4-ylmethyl)-1H-indol-3-ylmethanone would depend on its specific biological target. Generally, indole derivatives interact with various enzymes, receptors, or ion channels, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-2-methylindole
- 6-bromo-1-methylindole
- 2-(morpholin-4-ylmethyl)indole
Uniqueness
The unique combination of bromine, methoxy, and morpholine groups in 6-bromo-5-methoxy-1-methyl-2-(morpholin-4-ylmethyl)-1H-indol-3-ylmethanone distinguishes it from other indole derivatives, potentially leading to unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H26BrN3O4 |
---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
[6-bromo-5-methoxy-1-methyl-2-(morpholin-4-ylmethyl)indol-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C20H26BrN3O4/c1-22-16-12-15(21)18(26-2)11-14(16)19(20(25)24-5-9-28-10-6-24)17(22)13-23-3-7-27-8-4-23/h11-12H,3-10,13H2,1-2H3 |
InChI Key |
WXSPKYBGUZWIDM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=C1CN3CCOCC3)C(=O)N4CCOCC4)OC)Br |
Origin of Product |
United States |
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